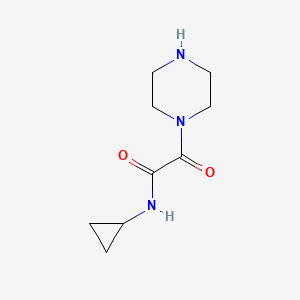![molecular formula C12H12FN3O B6143005 N-[2-(4-fluorophenyl)ethyl]-1H-imidazole-1-carboxamide CAS No. 1000931-75-8](/img/structure/B6143005.png)
N-[2-(4-fluorophenyl)ethyl]-1H-imidazole-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-fluorophenyl)ethyl]-1H-imidazole-1-carboxamide, also known as 4-fluoro-N-ethyl-1H-imidazole-1-carboxamide, is a synthetic compound that has been used in scientific research for its pharmacological properties. This compound is a derivative of imidazole and is structurally related to several other compounds, such as 1H-imidazole-1-carboxamide (ICA) and 1H-imidazole-2-carboxamide (ICA2). The compound has been used in a variety of scientific studies, including biochemical, physiological, and pharmacological studies.
科学的研究の応用
N-[2-(4-fluorophenyl)ethyl]-1H-imidazole-1-carboxamidethyl-1H-imidazole-1-carboxamide has been used in a variety of scientific research applications. It has been used in studies of the pharmacological properties of imidazoles, including the effects of imidazole derivatives on the central nervous system. It has also been used in studies of the biochemical and physiological effects of imidazoles on the body. In addition, N-[2-(4-fluorophenyl)ethyl]-1H-imidazole-1-carboxamidethyl-1H-imidazole-1-carboxamide has been used in studies of the mechanism of action of imidazoles, as well as in studies of the biochemical and physiological effects of imidazoles on the body.
作用機序
Target of Action
N-[2-(4-fluorophenyl)ethyl]-1H-imidazole-1-carboxamide is a complex molecule that likely interacts with multiple targetsIt’s known that both indole and imidazole derivatives, which are structural components of this compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
Based on the properties of similar compounds, it can be inferred that it likely interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
Based on the known biological activities of similar compounds, it can be inferred that the compound likely has a broad range of effects on cellular processes .
実験室実験の利点と制限
The use of N-[2-(4-fluorophenyl)ethyl]-1H-imidazole-1-carboxamidethyl-1H-imidazole-1-carboxamide in laboratory experiments has several advantages. One advantage is that this compound is relatively easy to synthesize, making it an ideal compound for use in experiments. In addition, this compound has been shown to have a direct effect on the central nervous system, making it an ideal compound for studying the biochemical and physiological effects of imidazoles.
However, there are also some limitations to the use of this compound in laboratory experiments. One limitation is that the effects of this compound on the central nervous system may be difficult to study due to its relatively low potency. In addition, this compound may have some toxicity, which could limit its use in laboratory experiments.
将来の方向性
There are a variety of potential future directions for the use of N-[2-(4-fluorophenyl)ethyl]-1H-imidazole-1-carboxamidethyl-1H-imidazole-1-carboxamide in scientific research. One potential future direction is the exploration of the potential therapeutic uses of this compound. It may be possible to develop drugs based on this compound that have therapeutic effects on conditions such as anxiety, depression, and other neurological disorders. In addition, this compound may have potential applications in the field of drug delivery, as it could be used to deliver drugs to specific areas of the body. Finally, this compound could be used to study the biochemical and physiological effects of imidazoles on the body, which could lead to a better understanding of the biochemical and physiological effects of imidazoles on the body.
合成法
The synthesis of N-[2-(4-fluorophenyl)ethyl]-1H-imidazole-1-carboxamidethyl-1H-imidazole-1-carboxamide can be achieved through a variety of methods, including the reaction of 4-fluorophenylmagnesium bromide and N-ethyl-1H-imidazole-1-carboxamide. Another method involves the reaction of 4-fluorophenylmagnesium bromide and N-ethyl-1H-imidazole-1-carboxamide hydrochloride. The synthesis of this compound can also be achieved through the reaction of 4-fluorophenylmagnesium bromide and N-ethyl-1H-imidazole-1-carboxylic acid.
特性
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]imidazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c13-11-3-1-10(2-4-11)5-6-15-12(17)16-8-7-14-9-16/h1-4,7-9H,5-6H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPRHRRRMZZFNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)N2C=CN=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-ethyl-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6142953.png)
![4-(furan-2-ylmethyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6142956.png)




![2-[4-(methylsulfanyl)-3-nitrobenzenesulfonamido]acetic acid](/img/structure/B6142981.png)
![1-[(1,3-thiazol-4-yl)methyl]-1,4-diazepane](/img/structure/B6142995.png)

![methyl 4-{[N-(pyridin-3-ylmethyl)4-methoxybenzenesulfonamido]methyl}benzoate](/img/structure/B6143002.png)
![10-[(phenylsulfanyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B6143011.png)